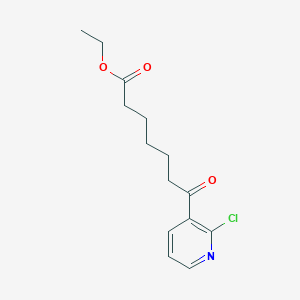

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is a complex organic compound. It contains a pyridyl group (a nitrogen-containing ring), a chloro group (a chlorine atom), an ester group (resulting from a carboxylic acid and an alcohol), and a ketone group (a carbon double-bonded to an oxygen). These functional groups suggest that this compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, I can only speculate about its structure. The pyridyl group is a planar, aromatic ring, and the ester and ketone groups are also planar due to the double bonds they contain. The chlorine atom would add some density to the electron cloud around the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ester could undergo hydrolysis or transesterification. The ketone could be reduced to an alcohol or undergo a variety of addition reactions. The pyridyl group could participate in electrophilic substitution reactions, and the chlorine atom could be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, it would likely be soluble in organic solvents due to its ester group. The presence of a chlorine atom could make it denser than similar compounds without halogens .Scientific Research Applications

Urinary Carcinogen Metabolites as Biomarkers

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate and similar compounds have been studied for their role as biomarkers in investigating the relationship between tobacco and cancer. The quantification of these metabolites in human urine is a practical approach for obtaining crucial information regarding exposure to carcinogens present in tobacco products. Particularly, NNAL and NNAL-Gluc, derived from a tobacco-specific carcinogen, serve as valuable biomarkers due to their high sensitivity and specificity. These biomarkers are pivotal for future research involving new tobacco products and strategies for harm reduction, as well as for understanding metabolic polymorphisms related to cancer and human exposure to environmental tobacco smoke (Hecht, 2002).

Ethyl Tertiary-Butyl Ether: Toxicological Review

Ethyl tertiary-butyl ether (ETBE) is another compound studied for its use in gasoline to reduce emissions and enhance octane numbers. The study examines the human exposure to ETBE, its metabolism, and its toxicological profile. Notably, ETBE has been found to have low toxicity, non-irritant properties, and does not cause sensitization. However, it may have an effect on the kidney and liver under certain conditions. Although this study does not directly relate to Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate, it provides insight into the methodologies and considerations when studying the toxicological profiles of complex organic compounds (Mcgregor, 2007).

Biodegradation and Fate in Soil and Groundwater

The biodegradation and fate of compounds like Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate in soil and groundwater are crucial for understanding their environmental impact. Studies have identified microorganisms capable of degrading similar compounds aerobically, and have characterized the genes involved in the process. This knowledge is essential for developing strategies for bioremediation and understanding the environmental fate of such compounds (Thornton et al., 2020).

Parabens in Aquatic Environments

Although not directly related to Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate, studies on the occurrence, fate, and behavior of parabens in aquatic environments offer valuable methodologies and insights for understanding the environmental impact of various organic compounds. Parabens, similar to Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate, have raised health concerns due to their weak endocrine disrupter properties. Understanding their biodegradation, ubiquity in water bodies, and potential to form stable chlorinated by-products may offer parallels to studying Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate (Haman et al., 2015).

Future Directions

properties

IUPAC Name |

ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3/c1-2-19-13(18)9-5-3-4-8-12(17)11-7-6-10-16-14(11)15/h6-7,10H,2-5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLADEQXUZBUQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(N=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641797 |

Source

|

| Record name | Ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate | |

CAS RN |

890100-59-1 |

Source

|

| Record name | Ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.